Phenyl Trimethylsilylmethyl Sulfone
Overview
Description
Phenyl Trimethylsilylmethyl Sulfone Analysis
Phenyl trimethylsilylmethyl sulfone, also known as phenylsulfonyl(trimethylsilyl)methane, is a compound with the molecular formula C10H16O2SSi and a molecular weight of 228.42. It is a white solid with a melting point of 28-30°C and a boiling point of 121°C at 0.01 mmHg. It is readily soluble in solvents like THF, DME, and ether . The synthesis of this compound can be achieved through several routes, with the most suitable for large-scale preparation involving the reaction of sodium thiophenolate with (chloromethyl)trimethylsilane, followed by oxidation of the resulting sulfide to the sulfone with buffered peracetic acid. The compound can be purified by distillation under reduced pressure and should be stored under an inert atmosphere at 0-4°C .
Molecular Structure Analysis
While the provided data does not include direct information on the molecular structure analysis of phenyl trimethylsilylmethyl sulfone, the related compounds and reactions suggest that the trimethylsilyl group plays a significant role in the reactivity of these molecules. For instance, the trimethylsilyl group in phenyl trimethylsilyl sulfide mediates rapid controlled ring-opening polymerization of α-amino acid N-carboxyanhydrides, indicating its influence on the molecular reactivity .
Chemical Reactions Analysis
Phenyl trimethylsilylmethyl sulfone is a versatile reagent in organic synthesis. The lithio anion of this compound reacts with carbonyl compounds to afford vinyl sulfones via a modified Peterson alkenation procedure. Additionally, double alkylation, reduction, and sila-Pummerer rearrangement of this compound can provide ketones . Other related compounds, such as phenyl trimethylsilyl sulfide, are used in the synthesis of functional poly(amino acids) with controllable molecular weights and narrow polydispersity index . Moreover, trimethylsilyl ethylene oxide reacts with α-sulfonyl carbanions to give O-trimethylsilyl allylic alcohols, showcasing the reactivity of trimethylsilyl groups in the presence of sulfones .
Physical and Chemical Properties Analysis
The physical properties of phenyl trimethylsilylmethyl sulfone, such as its melting and boiling points, indicate its stability under standard conditions. Its solubility in common organic solvents makes it a practical reagent in synthesis. The chemical properties, particularly its reactivity with carbonyl compounds and its role in various organic transformations, demonstrate its utility in the synthesis of complex organic molecules. The compound's stability and reactivity are influenced by the presence of the trimethylsilyl group, which can be transferred or manipulated under different reaction conditions .
Scientific Research Applications
Fluoride Ion Mediated Intramolecular Sulfenylation
- Summary : This study discusses the synthesis of α-trimethylsilyl-substituted phenyl sulfones and their conversion to monocyclic sulfides and exocyclic fused olefins through a sulfenylation reaction. The cyclic sulfides are then oxidized to bis (sulfone) derivatives and undergo Ramberg-Backlund ring contraction (Scarpetti & Fuchs, 1990).
Silylated Sulfones as Building Blocks in Organic Chemistry
- Summary : 1,3-Bis(trimethylsilyl)propyl phenyl sulfone demonstrates unique reactivity, undergoing ortho metalation to aryllithium at low temperatures, which then transmetalates to α-sulfonyl organolithium intermediates. These intermediates show selective reactions with aldehydes (Puget & Jahn, 2010).
Radical Allylations with Trimethylsilyl Silane
- Summary : The study explores radical allylations using 2-functionalized allyl phenyl sulfones and tris(trimethylsilyl)silane as a mediator. It includes electron paramagnetic resonance (EPR) studies on alkyl radical adducts of allyl sulfones (Chatgilialoglu et al., 1996).
Phenylsulfonyl(trimethylsilyl)methane Properties
- Summary : This research presents the physical properties, solubility, and preparation methods of Phenylsulfonyl(trimethylsilyl)methane, highlighting its applications in various chemical reactions (Ley & Willis, 2001).
Reaction of Allylsilanes with Sulfur Trioxide
- Summary : This paper investigates the sulfonations of various silyl-substituted alkenes with sulfur trioxide, exploring the mechanisms and selectivities of these reactions (Cerfontain et al., 2010).
Use in Proton Exchange Membranes
- Summary : A study on poly(arylene ether) and poly(arylene ether nitrile) containing pendant phenyl sulfonic acids for fuel cell applications, emphasizing their ion exchange capacities and proton conductivities (Kim et al., 2009).
Safety And Hazards
properties
IUPAC Name |
benzenesulfonylmethyl(trimethyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2SSi/c1-14(2,3)9-13(11,12)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXJFEDAGJGOEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CS(=O)(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2SSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10391113 | |
Record name | Phenyl Trimethylsilylmethyl Sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10391113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl Trimethylsilylmethyl Sulfone | |
CAS RN |
17872-92-3 | |
Record name | Phenyl Trimethylsilylmethyl Sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10391113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenyl Trimethylsilylmethyl Sulfone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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